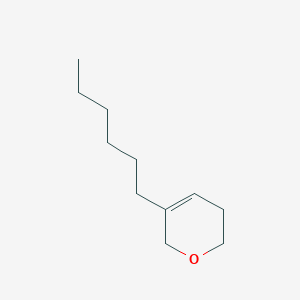
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile is a chemical compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . This particular compound features a benzyl group, a methyl group, and an acetonitrile group attached to the carbazole core, making it a unique and interesting molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of the carbazole core. One common method includes the reaction of 9H-carbazole with benzyl chloride and methyl iodide in the presence of a base to introduce the benzyl and methyl groups. The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile and a suitable leaving group .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and yield .
化学反应分析
Types of Reactions
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the benzyl or acetonitrile positions .
科学研究应用
(9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications
作用机制
The mechanism of action of (9-Benzyl-1-methyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
9-Methyl-9H-carbazole: A derivative with a methyl group at the nitrogen position, used in various optoelectronic applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another carbazole derivative with different substituents, used in drug development.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
61253-40-5 |
|---|---|
分子式 |
C22H18N2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(9-benzyl-1-methylcarbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H18N2/c1-16-18(13-14-23)11-12-20-19-9-5-6-10-21(19)24(22(16)20)15-17-7-3-2-4-8-17/h2-12H,13,15H2,1H3 |
InChI 键 |
JBIRFUICPJVBBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)










![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)


